

4-Ethylcyclohexene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylcyclohexene**

Cat. No.: **B1329803**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexene is a cyclic olefin that serves as a valuable model compound in organic chemistry. Its simple yet representative structure, featuring a cyclohexene ring and an ethyl substituent, makes it an ideal substrate for studying a variety of fundamental organic reactions. This guide provides an in-depth overview of the synthesis, key reactions, and spectroscopic characterization of **4-ethylcyclohexene**, complete with detailed experimental protocols and quantitative data. The information presented herein is intended to be a practical resource for researchers utilizing this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of **4-ethylcyclohexene** is presented in the table below. This data is essential for its handling, purification, and characterization.

Property	Value
Molecular Formula	C ₈ H ₁₄ [1]
Molecular Weight	110.20 g/mol [1]
Boiling Point	130.8 °C at 760 mmHg
Density	0.802 g/mL
Flash Point	13 °C
CAS Number	3742-42-5 [1]
Appearance	Colorless liquid

Synthesis of 4-Ethylcyclohexene

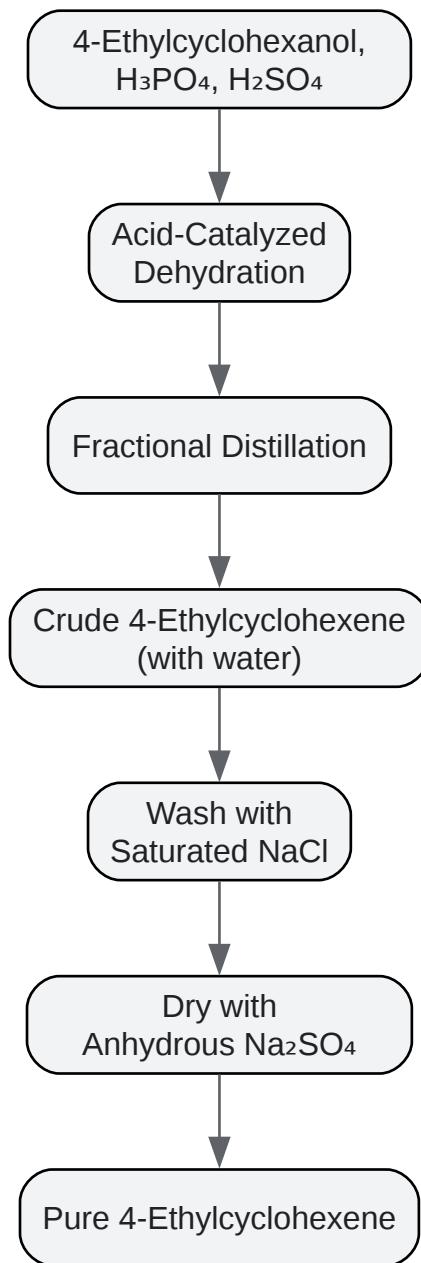
The most common and straightforward laboratory synthesis of **4-ethylcyclohexene** is the acid-catalyzed dehydration of 4-ethylcyclohexanol. This E1 elimination reaction is typically carried out using a strong acid catalyst, such as a mixture of phosphoric and sulfuric acids, and the product is conveniently removed from the reaction mixture by distillation as it is formed, driving the equilibrium toward the product.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol

This protocol is adapted from established procedures for the dehydration of similar cyclohexanol derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 4-Ethylcyclohexanol
- 85% Phosphoric acid (H₃PO₄)
- Concentrated Sulfuric acid (H₂SO₄)
- Saturated sodium chloride solution (brine)


- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Fractional distillation apparatus
- Heating mantle
- Separatory funnel
- Erlenmeyer flask

Procedure:

- To a 100 mL round-bottom flask, add 10.0 g (0.078 mol) of 4-ethylcyclohexanol.
- Carefully add 5.0 mL of 85% phosphoric acid and 1.0 mL of concentrated sulfuric acid to the flask. Add a few boiling chips.
- Assemble a fractional distillation apparatus and place the flask in a heating mantle.
- Heat the mixture gently to initiate the reaction and begin distillation. Collect the distillate that boils below 135 °C. The distillate will be a two-phase mixture of **4-ethylcyclohexene** and water.
- Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium chloride solution to remove any acidic impurities and to facilitate layer separation.
- Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.
- Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.
- Decant the dried liquid into a pre-weighed, clean, dry flask.
- Determine the mass of the product and calculate the percent yield.

Expected Yield: 75-85%

Logical Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-ethylcyclohexene**.

Key Reactions of 4-Ethylcyclohexene as a Model Compound

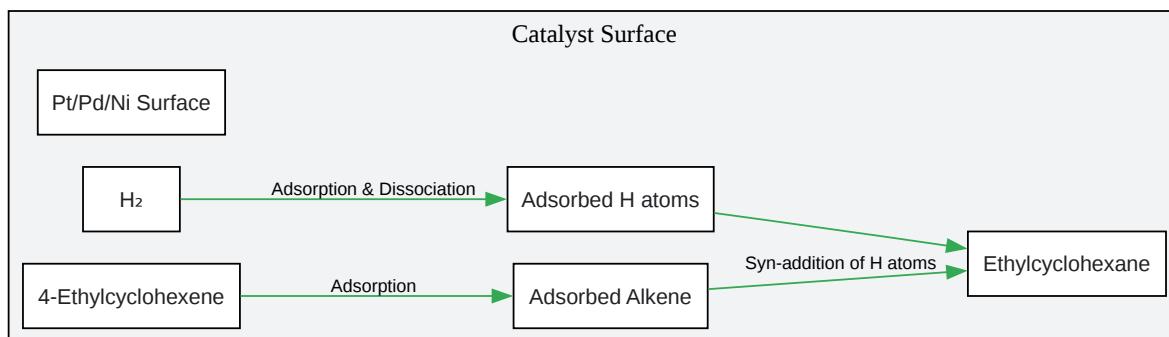
4-Ethylcyclohexene is an excellent substrate for demonstrating several key reaction types in organic chemistry, including addition reactions across the double bond.

Catalytic Hydrogenation

Catalytic hydrogenation of **4-ethylcyclohexene** reduces the carbon-carbon double bond to a single bond, yielding ethylcyclohexane. This reaction is typically carried out using a heterogeneous catalyst such as platinum(IV) oxide (PtO_2) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Materials:

- **4-Ethylcyclohexene**
- Platinum(IV) oxide (PtO_2)
- Ethanol (EtOH)
- Hydrogen gas (H_2)
- Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
- Filtration apparatus (e.g., Celite on a sintered glass funnel)


Procedure:

- In a hydrogenation flask, dissolve 1.10 g (0.01 mol) of **4-ethylcyclohexene** in 20 mL of ethanol.
- Carefully add 20 mg of PtO_2 catalyst to the solution.
- Seal the flask and connect it to the hydrogenation apparatus.
- Evacuate the flask and flush with hydrogen gas three times.
- Pressurize the vessel with hydrogen gas to 3-4 atm or use a hydrogen-filled balloon to maintain a positive pressure.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-3 hours).

- Carefully vent the excess hydrogen and flush the flask with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of ethanol.
- Remove the solvent from the filtrate under reduced pressure to obtain ethylcyclohexane.

Expected Yield: >95%

Reaction Mechanism: Catalytic Hydrogenation

[Click to download full resolution via product page](#)

Caption: Mechanism of catalytic hydrogenation on a metal surface.

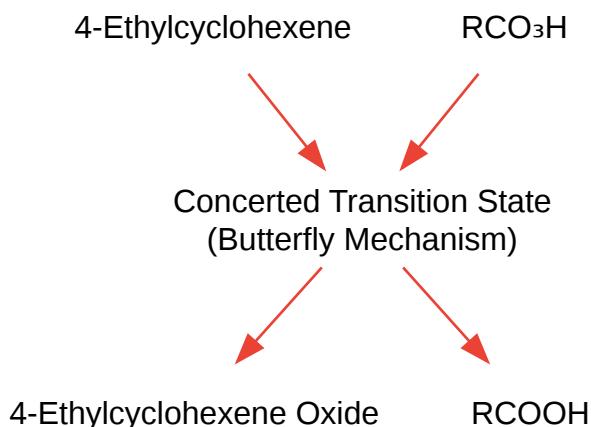
Epoxidation

Epoxidation of **4-ethylcyclohexene** with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), forms an epoxide (oxirane) ring across the double bond, yielding **4-ethylcyclohexene oxide**.

Materials:

- **4-Ethylcyclohexene**
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Separatory funnel
- Erlenmeyer flask


Procedure:

- Dissolve 1.10 g (0.01 mol) of **4-ethylcyclohexene** in 20 mL of dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- In a separate beaker, dissolve approximately 2.5 g of m-CPBA (~77%, ~0.012 mol) in 30 mL of dichloromethane.
- Add the m-CPBA solution dropwise to the stirred solution of **4-ethylcyclohexene** over 15 minutes.
- After the addition is complete, allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours, or until TLC analysis indicates the consumption of the starting material.
- Transfer the reaction mixture to a separatory funnel and wash with 2 x 20 mL of saturated sodium bicarbonate solution to remove excess peroxy acid and the m-chlorobenzoic acid byproduct.
- Wash the organic layer with 20 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter and remove the solvent under reduced pressure to yield **4-ethylcyclohexene oxide**.

Expected Yield: 80-90%

Reaction Mechanism: Epoxidation with a Peroxy Acid

[Click to download full resolution via product page](#)

Caption: Concerted mechanism of alkene epoxidation.

Hydroboration-Oxidation

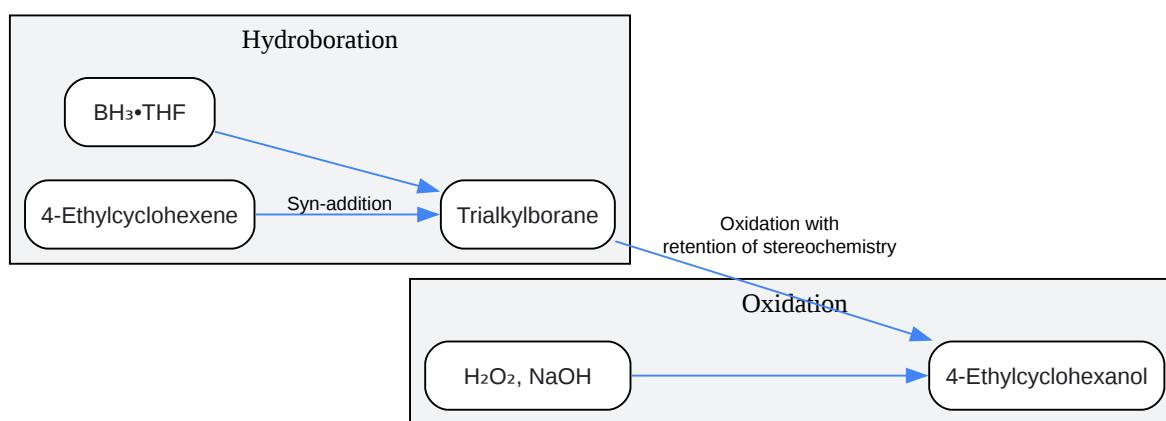
Hydroboration-oxidation of **4-ethylcyclohexene** results in the anti-Markovnikov addition of water across the double bond, predominantly yielding trans-4-ethylcyclohexanol. The reaction proceeds in two steps: hydroboration with borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) followed by oxidation with hydrogen peroxide in a basic solution.[9][10]

This protocol is based on standard procedures for the hydroboration-oxidation of alkenes.[9][10]

Materials:

- **4-Ethylcyclohexene**
- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$, 1 M solution in THF)
- Tetrahydrofuran (THF), anhydrous

- 3 M Sodium hydroxide solution (NaOH)
- 30% Hydrogen peroxide solution (H₂O₂)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask under a nitrogen atmosphere
- Syringes
- Separatory funnel
- Erlenmeyer flask


Procedure:

- To a flame-dried, nitrogen-flushed 100 mL round-bottom flask, add 1.10 g (0.01 mol) of **4-ethylcyclohexene** and 10 mL of anhydrous THF.
- Cool the flask in an ice bath.
- Slowly add 11 mL of a 1 M solution of BH₃·THF (0.011 mol) via syringe while maintaining the temperature at 0-5 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Cool the flask again in an ice bath and slowly add 3 mL of 3 M aqueous sodium hydroxide solution.
- Very carefully and slowly, add 3 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature does not rise above 30 °C.
- After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

- Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.
- Separate the layers and extract the aqueous layer with 2 x 15 mL of diethyl ether.
- Combine the organic layers and wash with 20 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the solvent under reduced pressure to yield 4-ethylcyclohexanol.

Expected Yield: 85-95%

Reaction Mechanism: Hydroboration-Oxidation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethylcyclohex-1-ene | C8H14 | CID 138037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Synthesis Of An Alkene 4-Methylcyclohexanol - 470 Words | Bartleby [[bartleby.com](https://www.bartleby.com)]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. scribd.com [scribd.com]
- 5. Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol | Augusta University - Edubirdie [edubirdie.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. orgosolver.com [orgosolver.com]
- To cite this document: BenchChem. [4-Ethylcyclohexene: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329803#4-ethylcyclohexene-as-a-model-compound-in-organic-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com